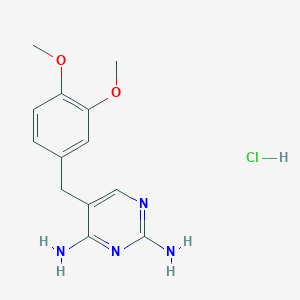

DIAVERIDINE HYDROCHLORIDE

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2.ClH/c1-18-10-4-3-8(6-11(10)19-2)5-9-7-16-13(15)17-12(9)14;/h3-4,6-7H,5H2,1-2H3,(H4,14,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEINFIJUXABAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482613 | |

| Record name | 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2507-23-5 | |

| Record name | 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diaveridine Hydrochloride: An In-depth Technical Guide on its Mechanism of Action in Protozoa

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diaveridine (B1670400) hydrochloride is a potent antiprotozoal agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid biosynthesis pathway of protozoa. By targeting this enzyme, diaveridine disrupts the production of tetrahydrofolate, a vital cofactor for DNA synthesis and amino acid metabolism, ultimately leading to the cessation of growth and death of the parasite. This technical guide provides a comprehensive overview of the mechanism of action of diaveridine in protozoa, including detailed signaling pathways, experimental protocols for its study, and available quantitative data on its inhibitory effects. The information presented is intended to support further research and drug development efforts in the field of antiprotozoal therapies.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary molecular target of diaveridine in protozoa is the enzyme dihydrofolate reductase (DHFR).[1][2][3] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate metabolic pathway. THF and its derivatives are essential one-carbon donors required for the synthesis of purines, thymidylate, and certain amino acids.[1]

Diaveridine, as a structural analog of the pteridine (B1203161) portion of folic acid, acts as a competitive inhibitor of DHFR. It binds to the active site of the enzyme with high affinity, preventing the binding of the natural substrate, DHF. This blockade of DHFR activity leads to a depletion of the intracellular pool of THF. The lack of THF stalls the synthesis of DNA, RNA, and essential amino acids, thereby inhibiting cell division and leading to the death of the protozoan parasite.[1]

In many protozoan parasites, including those from the Apicomplexa phylum like Toxoplasma gondii and Eimeria species, DHFR exists as a bifunctional enzyme, fused with thymidylate synthase (TS) to form DHFR-TS.[1][4] This fusion is a characteristic that distinguishes the protozoal enzyme from its mammalian host's monofunctional DHFR, offering a potential avenue for selective drug design.

Signaling Pathways and Logical Relationships

The inhibitory action of diaveridine hydrochloride on protozoal DHFR is a key intervention point in the essential folic acid biosynthesis pathway. The following diagrams, generated using the DOT language, illustrate this pathway and the logical flow of inhibition.

Folic Acid Biosynthesis Pathway in Protozoa and the Role of DHFR

Protozoa like Eimeria and Toxoplasma are capable of de novo synthesis of folic acid.[5][6] The pathway begins with precursors and culminates in the production of tetrahydrofolate, the biologically active form of folate.

Caption: Folic acid biosynthesis pathway in protozoa and the inhibitory action of Diaveridine on DHFR.

Experimental Workflow for Determining DHFR Inhibition

The inhibitory effect of diaveridine on DHFR can be quantified using a spectrophotometric enzyme inhibition assay. The workflow for such an experiment is outlined below.

Caption: Experimental workflow for the determination of DHFR inhibition by Diaveridine.

Quantitative Data on Inhibitory Activity

Table 1: In Vitro 50% Inhibitory Concentration (IC50) of DHFR Inhibitors against Protozoa

| Compound | Protozoan Species | IC50 (µM) | Reference |

| Diaveridine | Eimeria tenella | Data not available | |

| Diaveridine | Toxoplasma gondii | Data not available | |

| Pyrimethamine | Toxoplasma gondii | 0.139 ± 0.049 | [7] |

| Dihydroquinine | Toxoplasma gondii | 0.63 (24h), 0.68 (48h), 0.0014 (72h) | [8] |

| Sulfadiazine | Toxoplasma gondii | 1.29 (24h), 1.55 (48h), 0.95 (72h) | [8] |

Table 2: Inhibition Constants (Ki) of DHFR Inhibitors against Protozoal DHFR

| Compound | Protozoan DHFR | Ki (nM) | Reference |

| Diaveridine | Eimeria tenella DHFR | Data not available | |

| Diaveridine | Toxoplasma gondii DHFR-TS | Data not available | |

| Pyrimethamine | Eimeria tenella DHFR | 3 | [1] |

Experimental Protocols

Recombinant DHFR Enzyme Inhibition Assay

This protocol is adapted from established methods for determining the in vitro potency (IC50) of compounds against purified recombinant DHFR.[9]

Materials:

-

Recombinant protozoal DHFR enzyme

-

DHFR Assay Buffer: 50 mM TES pH 7.0, 75 mM β-mercaptoethanol, 1 mg/mL bovine serum albumin

-

NADPH solution (10 mM stock)

-

Dihydrofolate (DHF) solution (10 mM stock)

-

This compound (serial dilutions)

-

96-well, UV-transparent, flat-bottom microplates

-

Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in DHFR Assay Buffer.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

-

DHFR Assay Buffer to a final volume of 200 µL.

-

10 µL of NADPH solution (final concentration 0.5 mM).

-

10 µL of diaveridine dilution or buffer for control.

-

10 µL of recombinant DHFR enzyme.

-

-

Pre-incubation: Incubate the plate at room temperature for 5 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of DHF substrate solution (final concentration 0.5 mM) to each well.

-

Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every 15 seconds for 10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration of diaveridine by determining the slope of the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each diaveridine concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the diaveridine concentration and fitting the data to a dose-response curve.

-

In Vitro Antiprotozoal Activity Assay (e.g., Toxoplasma gondii Plaque Assay)

This cell-based assay evaluates the efficacy of diaveridine in inhibiting the proliferation of the parasite in a host cell culture.

Materials:

-

Human foreskin fibroblast (HFF) cell line

-

Toxoplasma gondii tachyzoites

-

Culture medium (e.g., DMEM with 10% fetal bovine serum)

-

This compound (serial dilutions)

-

Phosphate-buffered saline (PBS)

-

Methanol (B129727) (for fixation)

-

Crystal Violet staining solution

-

24-well plates

Procedure:

-

Cell Seeding: Seed HFF cells into 24-well plates and grow to confluence.

-

Parasite Infection: Infect the confluent HFF monolayers with Toxoplasma gondii tachyzoites.

-

Compound Treatment: After allowing the parasites to invade the host cells (approximately 2-4 hours), replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plates for 5-7 days under standard cell culture conditions (37°C, 5% CO2) to allow for plaque formation (zones of host cell lysis).

-

Fixation and Staining:

-

Wash the plates with PBS.

-

Fix the cells with cold methanol for 10 minutes.

-

Stain the fixed cells with Crystal Violet solution for 10 minutes.

-

-

Plaque Visualization and Quantification:

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of plaques in each well.

-

-

Data Analysis: Determine the IC50 value by plotting the percentage of plaque reduction against the logarithm of the diaveridine concentration.

Conclusion

This compound's mechanism of action in protozoa is well-established as the targeted inhibition of dihydrofolate reductase, a key enzyme in the essential folic acid biosynthesis pathway. This targeted action disrupts DNA synthesis and other vital cellular processes, leading to the death of the parasite. While the qualitative aspects of its mechanism are clear, a comprehensive understanding of its potency and selectivity across a range of protozoal species is hampered by the limited availability of public quantitative data such as IC50 and Ki values. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate diaveridine and other DHFR inhibitors, with the ultimate goal of developing more effective and selective antiprotozoal therapies. Further quantitative studies are crucial to fully characterize the therapeutic potential of diaveridine and to inform the development of next-generation antiprotozoal agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting DHFR in parasitic protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Discovery of Potent and Selective Inhibitors of Toxoplasma gondii Thymidylate Synthase for Opportunistic Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Inhibition of Toxoplasma gondii Growth by Dihydroquinine and Its Mechanisms of Action [frontiersin.org]

- 9. benchchem.com [benchchem.com]

Unveiling the Physicochemical Landscape of Diaveridine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of diaveridine (B1670400) hydrochloride, a critical antimicrobial agent. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes essential data, outlines detailed experimental methodologies, and visualizes key processes to facilitate further research and application.

Core Physicochemical Properties

Diaveridine hydrochloride is a synthetic antiprotozoal and antibacterial agent. Its efficacy and formulation are intrinsically linked to its physicochemical characteristics. The following tables summarize the key quantitative data for this compound.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₆N₄O₂ · HCl | |

| Molecular Weight | 296.75 g/mol | |

| Appearance | White to off-white crystalline powder | |

| CAS Number | 2507-23-5 | |

| IUPAC Name | 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride |

Table 2: Thermal and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| Melting Point | >224°C (with decomposition) | |

| UV-Vis Absorption | Data not available in the searched literature. |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | Soluble (approx. 50 mg/mL) | |

| Dilute Hydrochloric Acid | Slightly soluble | |

| Concentrated Hydrochloric Acid | Soluble | |

| Ethanol | Insoluble | |

| Ether | Insoluble | |

| Chloroform | Very slightly soluble | |

| DMSO | Slightly soluble | |

| Methanol | Slightly soluble |

Table 4: Partition and Dissociation Constants of this compound

| Property | Value | Source(s) |

| pKa | Experimentally determined value not available in the searched literature. | |

| LogP (Octanol-Water Partition Coefficient) | Experimentally determined value not available in the searched literature. |

Mechanism of Action: Dihydrofolate Reductase Inhibition

Diaveridine's antimicrobial activity stems from its function as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a vital precursor for the production of nucleic acids and some amino acids in microorganisms. By blocking DHFR, diaveridine halts microbial growth and replication. This mechanism is synergistic with sulfonamides, which inhibit an earlier step in the folic acid synthesis pathway.

An In-depth Technical Guide on the Synthesis and Purification of Diaveridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of diaveridine (B1670400) hydrochloride, a dihydrofolate reductase inhibitor with applications in veterinary medicine as an anticoccidial and antibacterial synergist.[1][2] This document outlines a common and effective synthetic pathway to diaveridine, followed by its conversion to the hydrochloride salt. Detailed experimental protocols for both the synthesis and subsequent purification are provided. Furthermore, this guide includes a summary of key quantitative data in structured tables and visual representations of the synthetic and purification workflows using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to Diaveridine Hydrochloride

Diaveridine, with the chemical name 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a synthetic aminopyrimidine.[3] It functions as a folic acid antagonist by inhibiting the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of tetrahydrofolate, a vital component in DNA synthesis and cell division in bacteria and protozoa.[2] This mechanism of action makes it an effective antiparasitic agent, particularly against Eimeria species that cause coccidiosis.[2][3] Diaveridine is often used in combination with sulfonamides to create a synergistic effect, blocking two sequential steps in the folic acid synthesis pathway of microorganisms.[2][4] The hydrochloride salt of diaveridine is a common form used in pharmaceutical preparations.[1]

Synthesis of Diaveridine

A prevalent method for the synthesis of diaveridine involves the reaction of 2,4-diamino-5-methoxymethylpyrimidine (B15053255) with veratrole (1,2-dimethoxybenzene).[5] The hydrochloride salt is then typically formed by treating the diaveridine base with hydrochloric acid.

Synthesis of Diaveridine Base

The synthesis of the diaveridine base can be achieved with a high yield through the following procedure.[5]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, a mixture of 12.3 g of 2,4-diamino-5-methoxymethylpyrimidine, 10.9 g of veratrole, and 72 g of orthophosphoric acid is prepared.[5]

-

Reaction: The mixture is stirred and heated to 110°C for 4 hours.[5] This results in the formation of a thick, yellow solution.[5]

-

Precipitation: The resulting solution is dissolved in 40 ml of water. This aqueous solution is then slowly added to 190 ml of a 50% potassium hydroxide (B78521) solution, maintaining the temperature between 10-15°C.[5] A white precipitate of crude diaveridine will form.[5]

-

Digestion: The mixture is allowed to digest in a refrigerator overnight to ensure complete precipitation.[5]

-

Filtration and Washing: The precipitate is collected by filtration and washed with ice water until the pH of the washings is approximately 8.[5]

Synthesis Pathway

Purification of Diaveridine and Formation of Hydrochloride Salt

The crude diaveridine base obtained from the synthesis requires purification to remove unreacted starting materials and byproducts. This is typically achieved through a dissolution and precipitation process, followed by conversion to the hydrochloride salt.

Purification of Diaveridine Base

Experimental Protocol:

-

Dissolution: The crude diaveridine precipitate is dissolved in a solution composed of 50 ml of glacial acetic acid and 175 ml of water.[5] This may result in a yellow, turbid solution.[5]

-

Decolorization: The solution is treated with activated charcoal to remove colored impurities and then filtered.[5] The residue is washed with 100 ml of water.[5]

-

Reprecipitation: The combined aqueous filtrates are cooled to 0°C and treated dropwise with a solution of 40 g of sodium hydroxide in 200 ml of water.[5]

-

Isolation: The resulting purified precipitate of diaveridine base is collected by filtration, washed with water, and air-dried.[5]

Formation of this compound

The purified diaveridine base is converted to its hydrochloride salt to improve its stability and solubility characteristics. While the search results do not provide a specific protocol for this step, a general and widely accepted method is as follows:

Experimental Protocol:

-

Dissolution: Dissolve the purified diaveridine base in a suitable organic solvent, such as ethanol (B145695) or isopropanol.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) until the pH of the solution is acidic.

-

Crystallization: The this compound will precipitate out of the solution. The mixture can be cooled to enhance crystallization.

-

Isolation and Drying: The crystalline this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of diaveridine and its hydrochloride salt.

Table 1: Synthesis of Diaveridine Base

| Parameter | Value | Reference |

| Yield | 88.7% | [5] |

| Melting Point | 227-230°C | [5] |

| Appearance | White precipitate | [5] |

Table 2: Properties of Diaveridine and this compound

| Property | Diaveridine | This compound | Reference |

| Molecular Formula | C13H16N4O2 | C13H16N4O2.HCl | [1][5] |

| Molecular Weight | 260.29 g/mol | 296.756 g/mol | [1][5] |

| CAS Number | 5355-16-8 | 2507-23-5 | [1][5] |

| Melting Point | 232-236°C | >224°C (Decomposes) | [1][6] |

| Appearance | White or creamy-white crystalline powder | White to off-white solid | [1][6] |

| Solubility | Insoluble in water, ethanol, ether. Soluble in concentrated HCl. | Slightly soluble in DMSO and Methanol. | [1][6][7] |

Purification and Analysis Workflow

The purification and subsequent analysis of this compound are critical to ensure its quality and suitability for research and development purposes.

Analytical Methods for Quality Control

To ensure the purity and identity of the synthesized this compound, several analytical techniques are employed.

-

High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the purity of this compound.[8][9] A purity of ≥98% is typically required for research-grade material.[2][8][10]

-

UV-Visible Spectrophotometry: Diaveridine exhibits a maximum absorbance (λmax) at 275 nm when dissolved in 0.1N hydrochloric acid, providing a straightforward method for its quantification.[2]

-

Melting Point: The melting point of this compound is a key physical property used for its identification and to assess its purity.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the synthesized compound.[2]

Conclusion

This technical guide has detailed a reliable and high-yield method for the synthesis of diaveridine and its subsequent conversion to this compound. The provided experimental protocols, quantitative data, and workflow diagrams offer a comprehensive resource for researchers and professionals involved in the synthesis and development of this important veterinary pharmaceutical agent. Adherence to the described purification and analytical procedures is crucial for obtaining high-purity this compound suitable for research and pharmaceutical applications.

References

- 1. This compound CAS#: 2507-23-5 [m.chemicalbook.com]

- 2. This compound Research Compound [benchchem.com]

- 3. Diaveridine | C13H16N4O2 | CID 21453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diaveridine synthesis - chemicalbook [chemicalbook.com]

- 6. This compound (Diaveridine Hcl) and Diaveridine Base Powder Raw Material API Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. 5355-16-8・Diaverdine Standard・048-29621[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound - LKT Labs [lktlabs.com]

Diaveridine Hydrochloride: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaveridine (B1670400) hydrochloride is a synthetic antimicrobial agent belonging to the diaminopyrimidine class of compounds. It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of various microorganisms. This inhibition disrupts the production of tetrahydrofolate, a vital cofactor for DNA synthesis and cellular replication, leading to a bacteriostatic or bactericidal effect. Diaveridine hydrochloride is frequently used in veterinary medicine, often in combination with sulfonamides, to treat and prevent coccidiosis and bacterial infections in poultry and other animals. This technical guide provides a comprehensive overview of the biological activity screening of this compound, including detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary mechanism of action of this compound is the inhibition of the enzyme dihydrofolate reductase (DHFR).[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids.[1] By binding to the active site of DHFR, this compound prevents the conversion of DHF to THF, thereby depleting the intracellular pool of this vital molecule. This ultimately leads to the cessation of DNA synthesis and cell division in susceptible organisms.[1]

Mechanism of action of diaveridine and sulfonamides.

Quantitative Data

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

| Organism/Enzyme Source | IC50 (µM) | Reference |

| Mycobacterium abscessus | >100 | [2] |

| Fungal DHFR | Ki as low as 7.1 pM | [3] |

| Human DHFR | Ki as low as 0.1 pM | [3] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Escherichia coli | >500 (after adaptation) | [4] |

| Salmonella spp. | >1000 (after adaptation) | [4] |

| Staphylococcus aureus | Not specified | |

| Streptococcus spp. | Not specified |

Note: Comprehensive MIC data for diaveridine against a standard panel of bacteria is limited. The data presented reflects values after bacterial adaptation to chlorhexidine (B1668724) digluconate and may not represent the intrinsic activity of diaveridine.

Table 3: Anticoccidial Activity

| Eimeria Species | Assay Type | IC50 / % Inhibition | Reference |

| Eimeria tenella | Sporulation Inhibition | Not specified | [5] |

| Eimeria tenella | Reproduction Inhibition Assay (RIA) | Not specified | [6] |

Note: Specific IC50 values for diaveridine against Eimeria species from in vitro assays are not consistently reported in publicly available literature. Efficacy is often demonstrated in in vivo studies.

Table 4: Genotoxicity Data

| Assay | Cell Line | Concentration/Dose | Result | Reference |

| Chromosomal Aberration | CHO | 1200-3500 µg/mL | Negative | [7] |

| Chromosomal Aberration | CHO | 1000-5000 µg/mL | Negative (with and without S9) | [8][9] |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of a compound against DHFR.

Materials:

-

Recombinant DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)

-

This compound (test compound)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHF, NADPH, and this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of this compound. Include a control well with no inhibitor.

-

Reaction Initiation: Start the reaction by adding DHF and NADPH to all wells.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm kinetically for 10-20 minutes at a constant temperature. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each concentration of this compound relative to the control. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity and can be calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.[10]

References

- 1. microbiologyinfo.com [microbiologyinfo.com]

- 2. Pharmacological validation of dihydrofolate reductase as a drug target in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-affinity inhibitors of dihydrofolate reductase: antimicrobial and anticancer activities of 7,8-dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines with small molecular size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbialcell.com [microbialcell.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. In vitro activity of selected natural products against Eimeria tenella sporozoites using reproduction inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. itia.info [itia.info]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. benchchem.com [benchchem.com]

Diaveridine Hydrochloride: An In-depth Technical Guide on a Potent Dihydrofolate Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaveridine (B1670400) hydrochloride, a synthetic 2,4-diaminopyrimidine (B92962) derivative, is a potent competitive inhibitor of dihydrofolate reductase (DHFR). This enzyme is a critical component of the folate metabolic pathway, essential for the synthesis of nucleic acids and certain amino acids. By inhibiting DHFR, diaveridine disrupts DNA synthesis and cellular replication, exhibiting antimicrobial and antiprotozoal activity. This technical guide provides a comprehensive overview of diaveridine hydrochloride, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and an exploration of its structure-activity relationship.

Introduction

Diaveridine is a folic acid antagonist belonging to the class of diaminopyrimidines[1]. It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the survival of both prokaryotic and eukaryotic organisms[2]. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidylate, and several amino acids[3]. The inhibition of DHFR leads to the depletion of THF, thereby halting DNA synthesis and cell growth, which forms the basis of its therapeutic action[3]. Diaveridine is often used in veterinary medicine, frequently in combination with sulfonamides, to achieve a synergistic antibacterial and anticoccidial effect[4].

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of dihydrofolate reductase. As a structural analog of the pteridine (B1203161) portion of folic acid, diaveridine binds to the active site of DHFR, preventing the binding of the natural substrate, dihydrofolate. This blockade disrupts the folate cycle, leading to a deficiency in tetrahydrofolate and its derivatives. These cofactors are essential for one-carbon transfer reactions necessary for the de novo synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA. The resulting inhibition of nucleic acid synthesis ultimately leads to the cessation of cell division and growth.

References

In-Depth Structural Analysis of Diaveridine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaveridine (B1670400) hydrochloride is a synthetic antiprotozoal agent, primarily utilized in veterinary medicine as a coccidiostat. Structurally, it belongs to the diaminopyrimidine class of compounds. Its therapeutic effect is derived from its function as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway of prokaryotes and some eukaryotes.[1][2][3] By inhibiting DHFR, diaveridine hydrochloride effectively disrupts the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleic acids and certain amino acids, thereby arresting cell growth and replication.[4] This technical guide provides a comprehensive overview of the structural analysis of this compound, incorporating physicochemical properties, spectroscopic data, and a detailed examination of its mechanism of action and metabolic fate.

Physicochemical Properties

This compound is a white to off-white or yellowish crystalline powder.[5] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₃H₁₆N₄O₂·HCl | [5] |

| Molecular Weight | 296.76 g/mol | [6] |

| CAS Number | 2507-23-5 | [7][8] |

| IUPAC Name | 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine hydrochloride | [1] |

| Melting Point | >224°C (with decomposition) | [9] |

| Solubility | Soluble in concentrated hydrochloric acid, slightly soluble in dilute hydrochloric acid and methanol, very slightly soluble in chloroform, and insoluble in ethanol, ether, and water. | [5][9][10] |

| Appearance | White to off-white or yellowish crystalline powder | [5] |

Crystallographic Data

As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound is not publicly available. Therefore, detailed crystallographic data such as unit cell dimensions, bond lengths, and bond angles are not included in this guide. However, analysis of structurally similar diaminopyrimidine derivatives provides insights into the expected molecular geometry.[11][12]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups. The table below lists the expected characteristic IR absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3100 | N-H (amines) | Stretching |

| 3100 - 3000 | C-H (aromatic) | Stretching |

| 3000 - 2850 | C-H (aliphatic, -CH₃, -CH₂) | Stretching |

| 1650 - 1550 | C=C (aromatic), C=N (pyrimidine) | Stretching |

| 1650 - 1580 | N-H (amines) | Bending |

| 1260 - 1000 | C-O (ethers) | Stretching |

| 850 - 675 | C-H (aromatic) | Out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry of diaveridine would likely show a molecular ion peak corresponding to the free base (C₁₃H₁₆N₄O₂) at m/z 260.29.[1] The fragmentation pattern would be influenced by the stability of the pyrimidine (B1678525) and dimethoxybenzyl moieties. Key fragmentation data from available sources are presented below.

| m/z | Interpretation |

| 261.1359 | [M+H]⁺ (protonated molecule of the free base) |

| 245.1044 | Loss of a methyl group (-CH₃) |

| 123.0672 | Fragment corresponding to the dimethoxybenzyl moiety |

Mechanism of Action: Dihydrofolate Reductase Inhibition

Diaveridine exerts its antiparasitic effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. This pathway is crucial for the synthesis of thymidine, purines, and certain amino acids.

Figure 1. Mechanism of DHFR inhibition by Diaveridine.

Metabolic Pathways

Studies in pigs and chickens have elucidated the primary metabolic pathways of diaveridine. The main routes of biotransformation include O-demethylation, α-hydroxylation, and subsequent glucuronidation or sulfation.[13][14]

Figure 2. Metabolic pathways of Diaveridine in pigs and chickens.

Experimental Protocols

Detailed experimental protocols for the structural elucidation of this compound are not available in a single source. The following are generalized yet detailed methodologies adapted for a compound of this nature.

X-ray Crystallography (for a related diaminopyrimidine)

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol-water mixture).[15][16]

-

Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[11][17] Data are typically collected at a controlled temperature (e.g., 293 K).

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[11][12]

Figure 3. Experimental workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube.[18][19]

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).[20] Standard pulse sequences are used for one-dimensional spectra. Two-dimensional experiments (e.g., COSY, HSQC, HMBC) can be performed for unambiguous signal assignments.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.[21]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the powdered this compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr).[22][23] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.[24][25]

-

Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is collected for background correction.[26]

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). This is further diluted to working concentrations with the mobile phase.[6][27]

-

Chromatographic Separation: An aliquot of the sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically used.[28][29]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer, often equipped with an electrospray ionization (ESI) source operating in positive ion mode. Full scan and product ion scan (MS/MS) data are acquired to determine the mass-to-charge ratio of the parent ion and its fragments.[27][30]

Conclusion

This technical guide has synthesized the available structural and analytical information for this compound. While a complete crystallographic characterization remains to be published, a combination of spectroscopic techniques provides a robust understanding of its molecular structure. The elucidated mechanism of action and metabolic pathways are crucial for its application in veterinary medicine and for future drug development efforts targeting dihydrofolate reductase. The provided experimental frameworks offer a solid foundation for researchers and scientists working with this and similar compounds.

References

- 1. Diaveridine | C13H16N4O2 | CID 21453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 3. This compound | 2507-23-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound (Diaveridine Hcl) and Diaveridine Base Powder Raw Material API Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. Development of radioactive tracing coupled with LC/MS-IT-TOF methodology for the discovery and identification of diaveridine metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CAS No- 2507-23-5 | Simson Pharma Limited [simsonpharma.com]

- 9. adooq.com [adooq.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Metabolism and Tissue Elimination of Diaveridine in Swine, Chickens, and Rats Using Radioactive Tracing Coupled with LC-ESI-IT-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. azolifesciences.com [azolifesciences.com]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 19. aic.sop.pharmacy.wisc.edu [aic.sop.pharmacy.wisc.edu]

- 20. researchgate.net [researchgate.net]

- 21. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 22. drawellanalytical.com [drawellanalytical.com]

- 23. eng.uc.edu [eng.uc.edu]

- 24. agilent.com [agilent.com]

- 25. jascoinc.com [jascoinc.com]

- 26. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. lcms.cz [lcms.cz]

- 30. Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Diaveridine Hydrochloride (CAS No. 2507-23-5): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diaveridine (B1670400) Hydrochloride (CAS No. 2507-23-5) is a synthetic antibacterial and antiprotozoal agent belonging to the diaminopyrimidine class of drugs. It functions as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR), a critical component in the folic acid synthesis pathway of many microorganisms. This inhibition disrupts the production of essential precursors for DNA, RNA, and amino acid synthesis, leading to a bacteriostatic or bactericidal effect. Diaveridine is particularly noted for its synergistic activity when combined with sulfonamides, which target an earlier step in the same metabolic pathway. This technical guide provides an in-depth overview of the core research aspects of Diaveridine Hydrochloride, including its mechanism of action, pharmacological properties, and key experimental data and protocols.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2507-23-5 | [1][2] |

| Molecular Formula | C₁₃H₁₇ClN₄O₂ | [2] |

| Molecular Weight | 296.75 g/mol | [2] |

| IUPAC Name | 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Slightly soluble in water and soluble in methanol. | [4] |

| Melting Point | >224°C (decomposes) | [5] |

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Diaveridine's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR).[3] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in one-carbon transfer reactions. These reactions are vital for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[6]

In many bacteria and protozoa, the folic acid pathway is essential for survival as they cannot utilize preformed folate from their environment and must synthesize it de novo.[3] By blocking DHFR, diaveridine leads to a depletion of the intracellular THF pool, ultimately halting DNA synthesis and cell division.[3]

Signaling Pathway: Folic Acid Biosynthesis in Microorganisms

The following diagram illustrates the bacterial and protozoal folic acid synthesis pathway, highlighting the points of inhibition by sulfonamides and diaveridine.

Synergistic Activity with Sulfonamides

Diaveridine is frequently used in combination with sulfonamides, such as sulfadiazine (B1682646) or sulfaquinoxaline.[3][7] This combination results in a synergistic bactericidal effect because it targets two distinct steps in the same metabolic pathway.[8] Sulfonamides are structural analogs of para-aminobenzoic acid (pABA) and competitively inhibit dihydropteroate synthase, the enzyme responsible for the incorporation of pABA into dihydropteroic acid.[8] The sequential blockade of two enzymes in the same pathway leads to a more potent and broader spectrum of activity and can reduce the development of drug resistance.[3]

Logical Relationship of Synergism

The diagram below illustrates the logical flow of the synergistic action between diaveridine and sulfonamides.

Pharmacological Data

In Vitro Activity

Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in pigs and chickens, revealing species-specific differences in metabolism and elimination.[3][4][7][9][10][11]

Table 1: Pharmacokinetic Parameters of Diaveridine Following a Single Oral Dose (10 mg/kg)

| Parameter | Pigs | Chickens | Reference |

| Cmax (µg/mL) | 0.43 - 0.49 | 1.45 - 1.55 | [4][7][9] |

| Tmax (h) | 1.04 - 2 | 2 - 3.25 | [4][7][9] |

| t½β (elimination half-life) (h) | 1.78 - 66.41 | 2.91 - 48.30 | [4][7] |

| AUC₀-∞ (µg·h/mL) | 1.33 | 9.28 | [7] |

| Oral Bioavailability (F) | 34.6% | 72.2% | [7] |

Table 2: Pharmacokinetic Parameters of Diaveridine Metabolites Following a Single Oral Dose (10 mg/kg) in Pigs and Chickens

| Metabolite | Species | Cmax (µg/mL) | Tmax (h) | Reference |

| 3'-desmethyl-DVD (D1) | Pig | 0.24 | 2 | [4] |

| Monoglucuronide of 3'-desmethyl-DVD (D2) | Pig | 1.38 | 2 | [4] |

| Monoglucuronide of 3'-desmethyl-DVD (D2) | Chicken | 0.27 | 2 | [4] |

Toxicity Data

Table 3: Acute Toxicity of Diaveridine

| Species | Route | LD₅₀ (mg/kg body weight) | Reference |

| Sprague Dawley Rats (male) | Oral | 3100 | [2] |

| Sprague Dawley Rats (female) | Oral | 2330 | [2] |

| ICR Mice | Oral | 1025 | [4] |

Genotoxicity

Diaveridine has been shown to induce structural chromosomal aberrations in cultured Chinese hamster lung (CHL) cells in the absence of a metabolic activation system (S9 mix).[12] However, this clastogenic activity was not observed in the presence of a liver S9 fraction.[12] In vivo bone marrow micronucleus tests in mice and rats were negative.[12] A single oral administration of diaveridine did, however, induce DNA damage in the liver, kidney, lung, and spleen of mice as detected by the comet assay.[12]

Experimental Workflow for Genotoxicity Testing

The following diagram outlines a typical workflow for assessing the genotoxicity of a compound like diaveridine.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is a generalized spectrophotometric method for determining the inhibitory activity of a compound against DHFR.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.[1] An inhibitor will slow down this rate of absorbance decrease.

Materials:

-

Purified DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.5)

-

Dihydrofolic acid (DHF) solution

-

NADPH solution

-

Test compound (Diaveridine) solution at various concentrations

-

Positive control inhibitor (e.g., Methotrexate)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

DHFR Assay Buffer

-

Test compound solution (or vehicle for control)

-

DHFR enzyme solution

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.

-

Reaction Initiation: Add NADPH solution to all wells.

-

Kinetic Measurement: Immediately initiate the reaction by adding the DHF solution to all wells. Measure the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the no-inhibitor control.

-

Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473 Guideline)

This protocol outlines the procedure for identifying substances that cause structural chromosomal aberrations in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.[2][3][12][13]

Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are examined microscopically for chromosomal aberrations.

Materials:

-

Mammalian cell line (e.g., CHO-K1)

-

Cell culture medium and supplements

-

Test compound (Diaveridine)

-

Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)

-

Metabolic activation system (S9 fraction from induced rat liver)

-

Metaphase arresting substance (e.g., Colcemid)

-

Hypotonic solution (e.g., KCl)

-

Fixative (e.g., methanol:acetic acid)

-

Giemsa stain

-

Microscope

Procedure:

-

Cell Culture: Culture CHO cells to a suitable confluency.

-

Treatment:

-

Short-term treatment: Expose cell cultures to at least three concentrations of diaveridine for 3-6 hours, both with and without S9 metabolic activation.

-

Long-term treatment: Expose cells for approximately 1.5-2 normal cell cycle lengths without S9 activation.

-

-

Harvest: Add a metaphase arresting substance to the cultures. Harvest the cells by trypsinization.

-

Slide Preparation:

-

Treat the cells with a hypotonic solution to swell the cells.

-

Fix the cells with a fixative.

-

Drop the cell suspension onto clean microscope slides and air-dry.

-

-

Staining: Stain the slides with Giemsa.

-

Scoring:

-

Under a microscope, score at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

-

-

Data Analysis:

-

Determine the frequency of aberrant cells and the number of aberrations per cell.

-

Use appropriate statistical methods to assess the significance of any increase in aberrations compared to the negative control.

-

Conclusion

This compound is a well-characterized DHFR inhibitor with established antibacterial and antiprotozoal activity, particularly when used in synergy with sulfonamides. Its pharmacokinetic and toxicological profiles have been investigated in key veterinary species. The provided experimental protocols offer a foundation for further research into its mechanism of action and safety. This technical guide serves as a comprehensive resource for scientists and researchers engaged in the study and development of antimicrobial agents.

References

- 1. benchchem.com [benchchem.com]

- 2. nucro-technics.com [nucro-technics.com]

- 3. criver.com [criver.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. assaygenie.com [assaygenie.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Comparative pharmacokinetics of diaveridine in pigs and chickens following single intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay [frontiersin.org]

- 10. Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. creative-bioarray.com [creative-bioarray.com]

An In-Depth Technical Guide to the Chemical Stability and Degradation Profile of Diaveridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation profile of diaveridine (B1670400) hydrochloride. Diaveridine, a dihydrofolate reductase inhibitor, is often used in veterinary medicine in combination with sulfonamides. Understanding its stability is crucial for ensuring its efficacy, safety, and for the development of stable pharmaceutical formulations. This document outlines the known degradation pathways, provides detailed experimental protocols for stability testing, and presents a framework for a comprehensive stability-indicating analysis.

Physicochemical Properties and Intrinsic Stability

Diaveridine hydrochloride is the hydrochloride salt of diaveridine, with the chemical formula C₁₃H₁₆N₄O₂·HCl. It is a white to off-white crystalline powder. While generally stable under normal storage conditions, it is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆N₄O₂·HCl | [1][2] |

| Molecular Weight | 296.75 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >230 °C (decomposes) | [1] |

| Solubility | Soluble in acidic aqueous solutions | [1] |

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing conditions to trigger degradation.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals. This compound's stability should be evaluated across a range of pH values.

Experimental Protocol: Hydrolytic Degradation

-

Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in the following media:

-

0.1 M Hydrochloric Acid (HCl) for acidic hydrolysis.

-

Purified water for neutral hydrolysis.

-

0.1 M Sodium Hydroxide (NaOH) for basic hydrolysis.

-

-

Stress Conditions:

-

Reflux the solutions at a controlled temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

-

Alternatively, store the solutions at a controlled elevated temperature (e.g., 60°C) and withdraw samples at various time points.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the solution.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute the samples to a suitable concentration with the mobile phase.

-

Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

-

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.

-

Identify and characterize any significant degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Table 2: Hypothetical Quantitative Data for Hydrolytic Degradation of this compound

| Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |

| 0.1 M HCl | 48 | 80 | 15.2 | Demethylated derivatives |

| Purified Water | 72 | 80 | < 2.0 | Not significant |

| 0.1 M NaOH | 24 | 60 | 25.8 | Products of pyrimidine (B1678525) ring opening |

Oxidative Degradation

Oxidative degradation can occur in the presence of oxygen, peroxides, or metal ions.

Experimental Protocol: Oxidative Degradation

-

Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or water).

-

Stress Conditions:

-

Add a solution of hydrogen peroxide (H₂O₂) to the drug solution to achieve a final concentration of, for example, 3% H₂O₂.

-

Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period, protected from light.

-

Withdraw samples at various time points.

-

-

Sample Analysis:

-

Analyze the samples directly or after appropriate dilution using a validated stability-indicating HPLC method.

-

-

Data Evaluation:

-

Calculate the percentage of degradation and identify any degradation products.

-

Table 3: Hypothetical Quantitative Data for Oxidative Degradation of this compound

| Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |

| 3% H₂O₂ | 24 | 40 | 18.5 | N-oxide derivatives, hydroxylated products |

Photolytic Degradation

Photostability testing is crucial to determine if the drug substance is sensitive to light.

Experimental Protocol: Photolytic Degradation

-

Sample Preparation:

-

Expose the solid drug substance directly to a light source.

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

-

Stress Conditions:

-

Expose the samples to a light source that provides both ultraviolet (UV) and visible light, as specified in the ICH Q1B guideline. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

-

Sample Analysis:

-

Analyze the exposed and control samples using a validated stability-indicating HPLC method.

-

-

Data Evaluation:

-

Compare the chromatograms of the exposed and control samples to determine the extent of degradation and identify any photodegradation products.

-

Table 4: Hypothetical Quantitative Data for Photolytic Degradation of this compound

| Condition | Duration | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |

| Solid State (ICH Q1B) | 7 days | 5.5 | Oxidized and rearranged products |

| Solution (ICH Q1B) | 24 hours | 12.3 | Products of photochemical oxidation and cyclization |

Thermal Degradation

Thermal degradation studies assess the stability of the drug substance at elevated temperatures.

Experimental Protocol: Thermal Degradation

-

Sample Preparation: Place the solid this compound in a controlled temperature and humidity chamber.

-

Stress Conditions:

-

Expose the sample to a high temperature (e.g., 105°C) for a specified period (e.g., 7 days).

-

A control sample should be stored at the recommended storage condition.

-

-

Sample Analysis:

-

Dissolve the exposed and control samples in a suitable solvent.

-

Analyze the solutions using a validated stability-indicating HPLC method.

-

-

Data Evaluation:

-

Determine the percentage of degradation and identify any thermal degradants.

-

Table 5: Hypothetical Quantitative Data for Thermal Degradation of this compound

| Condition | Time (days) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |

| Solid State | 7 | 105 | 8.9 | Decomposed products, potential color change |

Degradation Profile and Pathways

Based on the structure of diaveridine and general knowledge of drug degradation, the following degradation pathways can be postulated.

Caption: Postulated degradation pathways of this compound.

Stability-Indicating Analytical Method

A validated stability-indicating method is crucial to separate and quantify the intact drug from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed for this purpose.

Experimental Protocol: Stability-Indicating HPLC Method

-

Chromatographic System:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of this compound (e.g., around 280 nm).

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. Specificity is of utmost importance for a stability-indicating method and is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.

Caption: General workflow for a stability-indicating HPLC analysis.

Conclusion

This technical guide provides a framework for understanding and evaluating the chemical stability and degradation profile of this compound. While specific quantitative degradation data for this compound is not extensively published, the provided experimental protocols and degradation pathway hypotheses serve as a robust starting point for researchers and drug development professionals. The successful development of a stable formulation of this compound relies on a thorough understanding of its degradation under various stress conditions and the implementation of a validated stability-indicating analytical method for its monitoring. Further research is warranted to fully elucidate the specific degradation products and their formation kinetics.

References

- 1. Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay [pubmed.ncbi.nlm.nih.gov]

- 2. Development of radioactive tracing coupled with LC/MS-IT-TOF methodology for the discovery and identification of diaveridine metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Diaveridine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diaveridine (B1670400) hydrochloride is a synthetic antimicrobial agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] Its primary mechanism of action involves blocking the folic acid synthesis pathway, which is essential for the production of purines, thymidylate, and certain amino acids, ultimately inhibiting DNA synthesis and cell division in susceptible organisms.[1] This compound is primarily used in veterinary medicine as a coccidiostat and an antibacterial synergist, often in combination with sulfonamides.[3][4] In vitro studies have also highlighted its potential genotoxic effects, including the induction of chromosomal aberrations and DNA damage in mammalian cells.[1][5]

These application notes provide detailed protocols for key in vitro assays to evaluate the biological activity of diaveridine hydrochloride, including its antimicrobial efficacy and cytotoxic potential.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Diaveridine targets and inhibits the enzyme dihydrofolate reductase (DHFR), a critical component in the folate metabolic pathway of bacteria and protozoa.[1][2] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital cofactor for the synthesis of nucleotides and amino acids required for DNA replication and cellular growth. By inhibiting DHFR, diaveridine leads to a bacteriostatic effect, halting microbial growth and multiplication.[1]

Caption: Mechanism of action of Diaveridine targeting DHFR.

Preparation of this compound Stock Solutions

Proper preparation of stock solutions is critical for accurate and reproducible results. Based on its solubility profile, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution for use in most in vitro cell-based assays.

Physicochemical Properties and Solubility Data

| Property | Value | Reference(s) |

| CAS Number | 2507-23-5 | [5][6] |

| Molecular Formula | C₁₃H₁₆N₄O₂ • HCl | [5] |

| Formula Weight | 296.74 g/mol | [5] |

| Appearance | White or almost-white crystalline powder | [3][5] |

| Solubility | Soluble in water, DMSO (≥17.07 mg/mL) | [2][5][7] |

Protocol 1: Preparation of a 25 mg/mL DMSO Stock Solution

-

Aseptic Technique: Work in a sterile environment (e.g., a biological safety cabinet) to prepare solutions for cell culture-based assays.

-

Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

-

Weighing: Carefully weigh the desired amount of this compound powder. For a 25 mg/mL stock, weigh 25 mg of the compound.

-

Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. For 25 mg of powder, add 1 mL of DMSO.[2]

-

Solubilization: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[7]

-

Sterilization: If required for the assay, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile, light-protected tubes. Store aliquots at -20°C for up to one month or -80°C for up to one year to avoid repeated freeze-thaw cycles.[2]

Application Note 1: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Caption: Workflow for Broth Microdilution MIC Assay.

Protocol 2: Broth Microdilution MIC Assay

-

Prepare Diaveridine Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Typical concentration ranges might be from 64 µg/mL down to 0.06 µg/mL.

-

Prepare Bacterial Inoculum: Culture the test bacteria overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the drug dilution, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (wells with broth and bacteria, no drug) and a negative/sterility control (wells with broth only).

-

Incubation: Seal the plate and incubate at 37°C for 16-20 hours in ambient air.

-

Data Analysis: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth. This can be confirmed by reading the optical density (OD) at 600 nm.

Data Presentation: Example MIC Data Table

| Bacterial Strain | Type | MIC (µg/mL) |

| Escherichia coli ATCC 25922 | Gram-Negative | Record Value |

| Staphylococcus aureus ATCC 29213 | Gram-Positive | Record Value |

| Salmonella typhimurium TA100 | Gram-Negative | Record Value |

| Eimeria species (in cell culture) | Protozoa | Record Value |

Application Note 2: In Vitro Cytotoxicity Assessment

Objective: To evaluate the cytotoxic effect of this compound on mammalian cell lines and determine the half-maximal inhibitory concentration (IC₅₀). Diaveridine has been reported to be genotoxic and clastogenic (causing chromosome breaks) in vitro, particularly in Chinese hamster lung (CHL) cells.[1] A colorimetric assay using a water-soluble tetrazolium salt (WST-8, as in CCK-8 kits) is a reliable method for this assessment.[8]

Caption: Workflow for WST-8 based Cytotoxicity Assay.

Protocol 3: WST-8 Cell Viability Assay

-

Cell Seeding: Seed a mammalian cell line (e.g., Chinese Hamster Lung cells, HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the media containing the different drug concentrations. Include vehicle control (e.g., DMSO at the highest concentration used) and untreated control wells.

-

Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours).

-

Add WST-8 Reagent: Add 10 µL of WST-8 solution (e.g., from a Cell Counting Kit-8) to each well.[8]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible orange color develops in the control wells.

-

Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC₅₀ value.

Data Presentation: Example Cytotoxicity Data Table

| Cell Line | Exposure Time (h) | IC₅₀ (µM) | Genotoxic Effect Noted |

| Chinese Hamster Lung (CHL) | 24 | Record Value | Chromosomal aberrations[1] |

| HEK293 | 24 | Record Value | Not specified |

| HepG2 | 24 | Record Value | Not specified |

Application Note 3: Genotoxicity - Ames Test

Objective: To assess the mutagenic potential of this compound using the bacterial reverse mutation assay (Ames test). This test evaluates the ability of a substance to induce mutations in specific strains of Salmonella typhimurium that have lost the ability to synthesize histidine.

Principle: The assay measures the frequency of back-mutations that restore the functional gene for histidine synthesis, allowing bacteria to grow on a histidine-deficient medium. An increase in the number of revertant colonies in the presence of the test compound indicates mutagenic potential.[1] The inclusion of a liver enzyme extract (S9 mix) simulates metabolic activation in mammals.[1]

Caption: Logical workflow of the Ames Test for mutagenicity.

Protocol 4: Ames Test (High-Level Overview)

-

Strain Selection: Use appropriate tester strains of S. typhimurium (e.g., TA98, TA100, TA97, TA102) and E. coli (e.g., WP2 uvrA/pKM101).[1]

-

Metabolic Activation: Prepare two sets of experiments for each concentration and control: one with and one without the S9 mix from rat or hamster liver.[1]

-

Exposure: In a test tube, combine the bacterial culture, the test compound (this compound at various concentrations), and either the S9 mix or a buffer.

-

Plating: After a brief pre-incubation, mix the contents with molten top agar and pour it onto minimal glucose agar plates (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control.

Summary of Published Ames Test Results for Diaveridine

| Tester Strain | Metabolic Activation | Result | Reference |

| S. typhimurium TA98, TA100, etc. | With/Without Rat Liver S9 | Not Mutagenic | [1] |

| S. typhimurium TA100 | With Hamster Liver S9 | Mutagenic | [1] |

References

- 1. This compound Research Compound [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound (Diaveridine Hcl) and Diaveridine Base Powder Raw Material API Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. In vivo antibacterial activity of diaveridine-sulfonamide combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - LKT Labs [lktlabs.com]

- 6. This compound | 2507-23-5 [chemicalbook.com]

- 7. apexbt.com [apexbt.com]

- 8. dojindo.com [dojindo.com]

Application Notes: Diaveridine Hydrochloride in Poultry Coccidiosis Research

Here are the detailed Application Notes and Protocols for using diaveridine (B1670400) hydrochloride in poultry coccidiosis research models.

Introduction

Coccidiosis is a prevalent and economically significant parasitic disease in the poultry industry, caused by protozoa of the genus Eimeria.[1][2] The disease leads to damage of the intestinal tract, resulting in diarrhea, reduced weight gain, and increased mortality.[1][3] Diaveridine hydrochloride is a synthetic coccidiostat used in veterinary medicine for the prevention and treatment of coccidiosis.[1][4][5] It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of protozoa.[4][6][7] By blocking this pathway, diaveridine halts the production of essential precursors for DNA synthesis and cell division, thereby inhibiting the parasite's growth and reproduction.[6][8]

Diaveridine is often used in combination with sulfonamides, such as sulphaquinoxaline, to achieve a synergistic effect.[1][9][10] Sulfonamides inhibit dihydropteroate (B1496061) synthetase, an enzyme that acts earlier in the same metabolic pathway.[1][8] This sequential blockade is more effective at disrupting parasite replication than either compound alone.[1]

Mechanism of Action

Diaveridine targets the folic acid biosynthesis pathway, which is vital for the proliferation of Eimeria parasites.[6][8] Unlike the avian host, which can utilize pre-formed folic acid from its diet, the parasite must synthesize it de novo.[8] Diaveridine specifically inhibits the enzyme dihydrofolate reductase (DHFR), which catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[6] THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids required for DNA synthesis and cell division.[6] The inhibition of DHFR leads to the depletion of THF, ultimately arresting the parasite's life cycle.[6]

Efficacy Data

The efficacy of diaveridine, particularly in combination with sulphaquinoxaline, has been evaluated in numerous studies. Key parameters for assessment include oocyst output (Oocysts Per Gram of feces - OPG), morbidity, mortality, and body weight gain. The following table summarizes representative data from a study investigating the therapeutic effects on broiler coccidiosis.[9]

| Group | Treatment | Morbidity (%) | Mortality (%) | Oocyst Count (Peak - Day 25) | Oocyst Count (End - Day 52) | Relative Weight Gain |

| A | Negative Control (Uninfected) | 0 | 0 | 0 | 0 | High |

| B | Positive Control (Infected, Untreated) | 92 | 28 | Not specified (Highest) | Not specified | Low |

| C | Diaveridine + Sulphaquinoxaline | 16 | 4 | 8,050 | 200 | Medium |

| D | Diaveridine + Sulphaquinoxaline + Vitamins A & K | 8 | 0 | Not specified (Lowest) | Not specified | High |

| Data synthesized from a study on broiler caecal coccidiosis.[9] The combination of diaveridine and sulphaquinoxaline significantly reduced morbidity, mortality, and oocyst shedding compared to the untreated infected group.[9] The addition of vitamins A and K further enhanced recovery and performance.[9] |

Protocols for In Vivo Coccidiosis Research Models

This section outlines a generalized protocol for evaluating the anticoccidial efficacy of this compound in an experimental broiler chicken model.

Experimental Workflow Diagram

Detailed Experimental Protocol

2.1. Animals and Housing

-

Animals: Procure one-day-old broiler chicks (e.g., Ross 308) from a commercial hatchery.[11]

-